molecular formula C7H4ClNO3 B146351 5-Chloro-2-nitrobenzaldehyde CAS No. 6628-86-0

5-Chloro-2-nitrobenzaldehyde

Cat. No.: B146351
CAS No.: 6628-86-0
M. Wt: 185.56 g/mol
InChI Key: SWGPIDCNYAYXMJ-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzaldehyde is an organic compound with the molecular formula ClC6H3(NO2)CHO. It is a yellow powder with a molecular weight of 185.56 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzaldehyde can be synthesized through the nitration of 3-chlorobenzaldehyde. The nitration process involves the reaction of 3-chlorobenzaldehyde with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions . The product is then recrystallized from a solvent mixture, such as n-hexane and toluene, to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: It can undergo condensation reactions with compounds containing active methylene groups to form various derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

    Condensation: Active methylene compounds in the presence of a base or acid catalyst.

Major Products:

    Reduction: 5-Chloro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives.

    Condensation: Condensed products with extended conjugation or ring systems.

Scientific Research Applications

5-Chloro-2-nitrobenzaldehyde, a compound with the molecular formula C7_7H4_4ClNO3_3, has garnered attention in various scientific fields due to its versatile applications in chemical synthesis, medicinal chemistry, and materials science. This article delves into its applications, supported by comprehensive data tables and case studies.

Synthesis of Azo Compounds

This compound serves as a key intermediate in the synthesis of azo compounds, which are important in dye chemistry. A study demonstrated the successful formation of azo-hydrazone derivatives through reactions involving this compound, showcasing its utility in developing novel dyes with potential applications in textiles and biological systems .

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and anticancer activities. For instance, one study synthesized a series of indole derivatives from this aldehyde, which showed promising results as selective COX-2 inhibitors .

Material Science

In material science, this compound is utilized to create functional materials through polymerization processes. Its reactive aldehyde group allows for cross-linking with other monomers, leading to the development of polymers with tailored properties for applications in coatings and adhesives .

Case Study 1: Synthesis of Indole Derivatives

A notable case involved the synthesis of various indole derivatives using this compound as a starting material. The reaction conditions were optimized to yield high purity products that demonstrated significant biological activity against cancer cell lines. The study highlighted the compound's role as a versatile building block in drug discovery .

Case Study 2: Development of Azo Dyes

Another study focused on the synthesis of azo dyes from this compound through diazotization reactions. The resulting azo compounds exhibited vibrant colors and improved stability compared to traditional dyes, indicating their potential for commercial use in the textile industry .

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrobenzaldehyde depends on the specific application and the target molecule

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: Similar structure but with different substitution pattern.

    5-Hydroxy-2-nitrobenzaldehyde: Contains a hydroxyl group instead of a chloro group.

    2-Amino-5-chlorobenzaldehyde: Contains an amino group instead of a nitro group.

Uniqueness: 5-Chloro-2-nitrobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

5-Chloro-2-nitrobenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H4_4ClN2_2O3_3
  • Molecular Weight : 202.57 g/mol
  • IUPAC Name : this compound

The presence of both a nitro group and an aldehyde group in its structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is primarily due to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
  • Inflammation Modulation : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated effectiveness against a range of microbial species. The following table summarizes its antimicrobial efficacy:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

Cytotoxicity

In studies examining cytotoxic effects, this compound showed varying degrees of toxicity towards different cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies and Research Findings

  • Anticancer Properties : A study published in MDPI demonstrated that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Another research article highlighted the compound's ability to reduce the production of TNF-alpha and IL-6 in macrophages, indicating its role in mitigating inflammatory responses .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound activates the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-chloro-2-nitrobenzaldehyde in academic research?

  • Methodological Answer : The compound is frequently synthesized via nitration and halogenation of benzaldehyde derivatives. For instance, in the preparation of 2,1-benzisoxazoles, this compound is protected as a dimethyl acetal to prevent aldehyde reactivity, followed by nucleophilic substitution of the chlorine atom using amines, alcohols, or thiophenoxide . Alternative methods involve microwave-assisted Claisen-Schmidt reactions with acetone under basic conditions, yielding α,β-unsaturated ketones in high yields (90%) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, 1H^1H NMR reveals aldehyde proton signals at ~10 ppm, while aromatic protons appear as distinct splitting patterns due to nitro and chloro substituents. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) . Comparative analysis with spectral databases (e.g., Coblentz Society data) ensures accuracy .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

  • Methodological Answer : Microwave-assisted reactions enhance reaction rates and selectivity. In the Claisen-Schmidt reaction, microwave irradiation of this compound with acetone and aqueous NaOH reduces reaction time from hours to minutes, achieving 90% yield of (E)-4-(5-chloro-2-nitrophenyl)but-3-en-2-one. This method minimizes side reactions and improves energy efficiency compared to conventional heating .

Q. What strategies minimize byproduct formation during hydrazine reactions with this compound?

  • Methodological Answer : Byproducts arise from competing pathways, such as over-reduction or dimerization. In sodium hydrazine reactions, maintaining stoichiometric control (e.g., 2:1 hydrazine-to-aldehyde ratio) and low temperatures (0°C) suppresses undesired pathways. Column chromatography (e.g., 30:70 CH2 _2Cl2 _2/hexane) effectively isolates primary products (29% yield) from minor byproducts (14% yield) .

Q. How do solvent and temperature variations impact benzisoxazole synthesis from this compound?

  • Methodological Answer : Solvent polarity and temperature influence nucleophilic substitution efficiency. Polar aprotic solvents (e.g., HMPA) stabilize transition states in displacement reactions, while elevated temperatures (50°C) accelerate kinetics. However, lower temperatures (0–20°C) in dichloromethane reduce side reactions, as demonstrated in the synthesis of 5-substituted benzisoxazoles . Contrasting data from thionyl chloride-mediated syntheses highlight the need for reaction-specific optimization .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?

  • Methodological Answer : Crystal lattice distortions from nitro and chloro groups complicate refinement. SHELXL software resolves these issues via twin refinement and high-resolution data integration. For visualization, ORTEP-3 generates accurate thermal ellipsoid models, aiding in identifying positional disorders .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields for this compound syntheses?

  • Methodological Answer : Contradictory yields (e.g., 29% vs. 90%) often stem from divergent conditions. For example, microwave-assisted methods outperform traditional reflux (4–12 hours) . Systematic comparison of parameters (solvent, catalyst, temperature) using design-of-experiments (DoE) frameworks identifies optimal conditions. Peer-reviewed reproducibility studies and spectroscopic validation (NMR, IR) further resolve inconsistencies .

Q. Safety and Handling

Q. What precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : The compound’s nitro and aldehyde groups pose reactivity risks. Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Store in airtight containers under inert gas (N2 _2) to prevent oxidation. Emergency protocols include immediate rinsing with water for eye/skin contact and MgSO4 _4 drying for spills .

Q. Application in Bioconjugation

Q. How is this compound utilized in proximity-induced cycloaddition for bioconjugation?

  • Methodological Answer : The aldehyde group reacts with hydrazines to form stable hydrazone linkages, enabling site-specific protein labeling. In one protocol, sodium hydrazine in HMPA at 0°C produces diazide derivatives, which undergo strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal tagging .

Properties

IUPAC Name

5-chloro-2-nitrobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPIDCNYAYXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40216486
Record name 5-Chloro-2-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
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CAS No.

6628-86-0
Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-chloro-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

3-Chlorobenzaldehyde (15 g, 107 mmol) was added to concentrated sulfuric acid (150 mL) at −20° C., followed by addition of potassium nitrate (11.9 g, 117 mmol) in portions, keeping the temperature below −10° C. After addition, the mixture was stirred for 30 minutes and then poured into ice-water. The aqueous phase was extracted with ethyl acetate, and the organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography to afford the product 5-chloro-2-nitrobenzaldehyde (12.0 g, yield 60.6%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
11.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated nitric acid (29.3 ml) was added dropwise to 500 ml of concentrated sulfuric acid with ice cooling externally while stirring. In addition, 50 g of m-chlorobenzaldehyde was added dropwise to the resulting mixture at 5° C. or less. After stirring was continued at room temperature for 1 hour the reaction mixture was poured onto ice to precipitate solids which were collected by filtration. After washing with water the solids thus-obtained were dissolved in methylene chloride and the methylene chloride layer was washed with a dilute aqueous sodium hydroxide, washed with water and dried over sodium sulfate. Removal of the solvent by distillation gave 62.3 g of 2-nitro-5-chlorobenzaldehyde, m.p. 65°-69° C.
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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